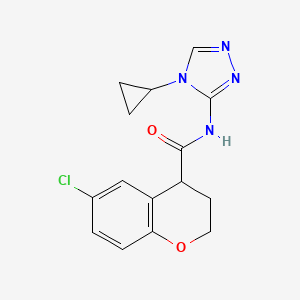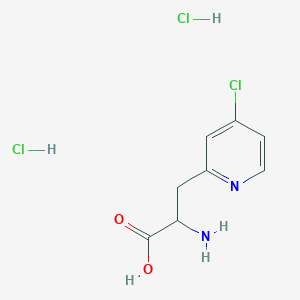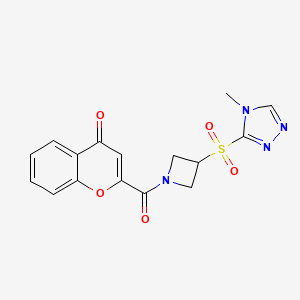![molecular formula C25H18ClN3O5 B2776957 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-29-6](/img/no-structure.png)
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H18ClN3O5 and its molecular weight is 475.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
A study by Al-Sanea et al. (2020) involved the design, synthesis, and in vitro cytotoxic activity testing of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with various aryloxy groups attached to C2 of the pyrimidine ring. These compounds demonstrated anticancer activity against a panel of 60 cancer cell lines, highlighting the potential of such derivatives in cancer research Al-Sanea et al., 2020.
Anti-Inflammatory and Analgesic Agents
Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, highlighting their potential as anti-inflammatory agents Abu‐Hashem et al., 2020.
Imaging Agent for PET
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study is an example of how chemical compounds can be developed as imaging agents for neurological studies Dollé et al., 2008.
Antimicrobial Activity
A study by Kerru et al. (2019) involved the synthesis of new thienopyrimidine linked rhodanine derivatives. These compounds were tested for their in vitro antimicrobial activity, showing significant potency against various bacterial and fungal strains. This research underscores the potential of such compounds in addressing antibiotic resistance Kerru et al., 2019.
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) synthesized novel coordination complexes from pyrazole-acetamide derivatives, exploring their effect on the self-assembly process and evaluating their antioxidant activity. This study contributes to the understanding of the structural factors influencing the biological activities of coordination complexes Chkirate et al., 2019.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 5-chloro-2-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "5-chloro-2-methoxyaniline", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Solvents" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methoxyaniline and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetic anhydride and add a catalytic amount of DMAP.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product." ] } | |
CAS番号 |
877656-29-6 |
製品名 |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
分子式 |
C25H18ClN3O5 |
分子量 |
475.89 |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C25H18ClN3O5/c1-33-20-12-11-15(26)13-18(20)27-21(30)14-28-22-17-9-5-6-10-19(17)34-23(22)24(31)29(25(28)32)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,27,30) |
InChIキー |
XQJPTDCIFGGZQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)but-2-ynamide](/img/structure/B2776877.png)
![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)



![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)

![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)

![2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2776897.png)